Compound Description: A potent inhibitor of both dihydrofolic reductase and thymidylate synthetase. [, ] This compound served as a scaffold for extensive structure-activity relationship studies exploring modifications at various positions. [, , , ]
Relevance: This compound shares the core 6-methyl-4-pyrimidinol structure with 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol. Research on this compound focuses on understanding how modifications to this core structure influence its interaction with dihydrofolic reductase and thymidylate synthetase. [, , , , ]
Compound Description: Identified as an effective inhibitor of thymidylate synthetase, comparable in potency to 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol. []
Relevance: This compound is closely related to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, differing primarily in the substituent at the 2-position of the pyrimidine ring and the presence of an amino group at the 5-position. [] This comparison highlights the importance of the substituents on the pyrimidine ring for biological activity.
2-Amino-6-methyl-5-(4-phenylbutyl)-4-pyrimidinol
Compound Description: An inhibitor of thymidylate synthetase, exhibiting a decrease in inhibitory activity compared to its analog with a shorter 3-phenylpropyl substituent. [] Replacing the 6-methyl group with a 6-amino group further reduced its effectiveness against thymidylate synthetase. [] Interestingly, this modification increased its potency against dihydrofolic reductase. []
Relevance: This compound shares the core 6-methyl-4-pyrimidinol structure with 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, but with variations in the length and composition of the substituent at the 5-position of the pyrimidine ring. [] This comparison emphasizes the influence of substituent size and functionality on the biological activity and target selectivity of these compounds.
Compound Description: A significantly more potent inhibitor of dihydrofolic reductase than 2-amino-6-methyl-5-(4-phenylbutyl)-4-pyrimidinol, highlighting the impact of substituting the 4-hydroxyl group with an amino group. []
Relevance: This compound provides a valuable comparison point for 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol by demonstrating the effects of replacing the 4-hydroxyl group with an amino group and modifying the substituents at the 2- and 6-positions of the pyrimidine ring. []
5-(3-phenylpropyl)-2,4,6-triaminopyrimidine
Compound Description: A potent dihydrofolic reductase inhibitor, exhibiting binding affinity comparable to the substrate, dihydrofolate. []
Relevance: This compound helps understand the structure-activity relationships of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol by showcasing the impact of a shorter 3-phenylpropyl substituent at the 5-position and the replacement of the 4-hydroxyl and 6-methyl groups with amino groups on dihydrofolic reductase inhibition. []
2,4-Diamino-6-methyl-5-(4-phenylbutyl)pyrimidine
Compound Description: A significantly more potent inhibitor of dihydrofolic reductase than its 2,4,6-triamino analog, emphasizing the importance of the 2-amino group for enzyme binding. []
Relevance: This compound highlights the importance of the 2-amino group for the biological activity of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol. [] It suggests that modifications at the 2-position of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol might significantly impact its interaction with potential targets.
Compound Description: A potent inhibitor of rat liver folic reductase, showing a fivefold greater binding affinity to the enzyme compared to the substrate, folic acid. []
Relevance: This compound exhibits structural similarities to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol in the pyrimidinol core and the 3-anilinopropyl substituent at the 5-position. [] The key difference lies in the replacement of the 6-methyl group with a benzyl group, which significantly enhances its inhibitory activity against folic reductase. []
Compound Description: A potent rat liver folic reductase inhibitor, displaying a twofold stronger binding affinity to the enzyme than folic acid. []
Relevance: This compound resembles 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol with a 6-phenyl group instead of a 6-methyl group. [] This modification, similar to the 6-benzyl substitution, leads to increased potency against folic reductase. []
Compound Description: Designed as a potential active-site-directed irreversible inhibitor of thymidylate synthetase, it exhibited good reversible inhibition but inactivated the enzyme through a random bimolecular mechanism. []
Compound Description: Developed as another potential active-site-directed irreversible inhibitor of thymidylate synthetase. Similar to its analog (compound 9), it exhibited good reversible inhibition but inactivated the enzyme through a non-specific mechanism. []
Relevance: This compound shares the 2-amino-6-methyl-4-pyrimidinol core with 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, incorporating a reactive bromoacetyl group in its 5-position substituent. [] Despite its non-specific mode of action, this compound highlights the potential for designing irreversible inhibitors based on this scaffold.
6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one
Compound Description: A key starting material for synthesizing a series of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives and their cyclized thiazolo[3,2-a]pyrimidine analogs, which were evaluated for anticonvulsant activity. []
Relevance: This compound represents a core structure similar to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, with a thioxo group at the 2-position instead of a morpholinomethyl substituent. [] This work showcases the versatility of the 6-methylpyrimidinone scaffold for generating diverse compounds with potential therapeutic applications.
Compound Description: Formed as a by-product during the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides, these compounds can be converted to 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones. [] Both the dihydro and fully aromatic thiazolo[3,2-a]pyrimidine-5-one derivatives were assessed for anticonvulsant activity. []
Relevance: This compound class, derived from 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, expands upon the chemical space explored around the 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol scaffold. [] It exemplifies how modifications to the 2-position can lead to distinct heterocyclic systems with potential pharmacological properties.
Compound Description: This molecule was synthesized and characterized using various spectroscopic techniques (UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry) and computational methods (DFT) to study its structural, molecular, and spectral properties. []
Relevance: The compound exhibits structural similarities to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol with a 6-methyl-2-oxo-tetrahydropyrimidine core, although it features a 3,4-dimethoxyphenyl substituent at the 4-position and an ethyl carboxylate group at the 5-position. [] This research provides insights into the physicochemical properties associated with modifications to the 6-methyl-pyrimidinone scaffold.
Compound Description: Serves as a base structure for a series of 21 derivatives designed as potential anticancer agents targeting phosphatidylinositol 3-kinase α (PI3Kα). [] Two derivatives within this series exhibited notable inhibitory activity against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116). []
Relevance: This compound class highlights the potential of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol as a scaffold for developing anticancer agents. [] Although structurally distinct, the research emphasizes exploring heterocyclic systems containing the 6-methyl-4-hydroxy motif for their anticancer potential.
2-Amino-5-bromo-6-methyl-4-pyrimidinol (U-25,166)
Compound Description: A low-molecular-weight interferon inducer with potent antiviral activity in mice and cats. [, ] It induces high levels of serum interferon, providing protection against various viral infections. [, ] Unlike other interferon inducers like tilorone hydrochloride, U-25,166 elicits a slower development of hyporeactivity. []
Relevance: U-25,166 falls under the same chemical class as 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, sharing the 6-methyl-4-pyrimidinol core structure. [, ] This overlap suggests potential antiviral properties for 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol and highlights the 6-methyl-4-pyrimidinol scaffold's versatility for developing antiviral therapies.
N,N'-Diethyl-2-amino-6-methyl-4-pyrimidinol
Compound Description: Reacts with 2,6-pyridinedicarboxylic acid to form a proton-transfer compound, which was characterized by X-ray diffraction, revealing insights into its crystal structure and hydrogen bonding interactions. []
Relevance: This compound exhibits a similar structure to 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, with an N,N'-diethyl-amino substituent at the 2-position. [] This similarity emphasizes the potential of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol to engage in intermolecular interactions and form diverse chemical entities, potentially influencing its physicochemical properties and biological activities.
Compound Description: A series of these compounds were synthesized using click chemistry and screened for their antitubercular activity against Mycobacterium tuberculosis. []
Relevance: This compound class, although structurally distinct, highlights the potential of the 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine scaffold, also present in 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol, for developing anti-infective agents. [] It suggests that exploring modifications at various positions on this scaffold could lead to compounds with potent activity against other infectious diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.